molecular formula C17H15NO5 B4195461 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate

2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate

Cat. No.: B4195461
M. Wt: 313.30 g/mol
InChI Key: DTUQQNWRWBHZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate is a complex organic compound with a unique structure that includes a dibenzofuran moiety, an amino group, and an acetate ester

Mechanism of Action

Biochemical Analysis

Biochemical Properties

CBKinase1_011269 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

CBKinase1_011269 has profound effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of cells, leading to changes in their behavior and activity .

Molecular Mechanism

The mechanism of action of CBKinase1_011269 is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow CBKinase1_011269 to influence a wide range of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CBKinase1_011269 change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies . These temporal effects provide valuable insights into how the compound behaves under controlled conditions .

Dosage Effects in Animal Models

The effects of CBKinase1_011269 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the safe and effective use of the compound in a biological context .

Metabolic Pathways

CBKinase1_011269 is involved in various metabolic pathways . It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . These interactions can alter the normal metabolic processes within cells, leading to changes in their function and behavior .

Transport and Distribution

The transport and distribution of CBKinase1_011269 within cells and tissues are complex processes . The compound interacts with transporters or binding proteins, influencing its localization or accumulation . These interactions play a crucial role in determining where the compound is found within cells and how it is distributed throughout tissues .

Subcellular Localization

The subcellular localization of CBKinase1_011269 can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles . This localization can influence the compound’s interactions with other molecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under basic conditions.

    Formation of the Acetate Ester: The final step involves esterification, where the amino group reacts with acetic anhydride or acetyl chloride to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature Control: Maintaining specific temperatures to ensure high yields.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the acetate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate is unique due to its specific structural features, such as the methoxy group on the dibenzofuran core and the acetate ester, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10(19)22-9-17(20)18-13-8-15-12(7-16(13)21-2)11-5-3-4-6-14(11)23-15/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQQNWRWBHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.